Kinase Profiling Selectivity: Comparative Tendency Against PDGFR Family Mutants vs. Wild-Type in Piperazinylpyrimidine Series
A series of piperazinylpyrimidine derivatives, closely related to the target compound, were evaluated for their selective inhibition of oncogenic kinase mutants. Compound 4 from the series exhibited preferential binding to mutant KIT and PDGFRA kinases over their wild-type counterparts in biochemical profiling assays [1]. While this exact compound differs from the target molecule by having distinct N-substituents on the piperazine, the conserved 2-(piperazin-1-yl)pyrimidine core is the critical pharmacophore driving this selectivity. In contrast, congeneric series with alternative cores (e.g., pyridine-based linkers) lacked this mutant-over-wild-type selectivity window [2]. The target compound, with its 2-pyridylpiperazine motif, is hypothesized to offer a similar or improved selectivity margin due to enhanced hinge-region interactions, though direct confirmatory data for CAS 1396845-85-4 are absent.
| Evidence Dimension | Selective binding to oncogenic mutant kinases (KIT, PDGFRA) over wild-type isoforms |
|---|---|
| Target Compound Data | Data not available for CAS 1396845-85-4 |
| Comparator Or Baseline | Compound 4 (Shallal & Russu, 2011): shows selective tendency to bind/inhibit KIT and PDGFRA mutants vs. wild-type; quantitative fold-selectivity values not disclosed in abstract |
| Quantified Difference | Not calculable for the target compound |
| Conditions | Kinase profiling panel (exact kinases and assay format not fully described in accessible metadata) |
Why This Matters
Procurement decisions for kinase-focused projects should weigh the scaffold's documented potential for mutant selectivity, as this property is not uniformly shared across all piperazinylpyrimidine analogs and directly impacts experimental outcomes in oncology models.
- [1] Shallal, H.M.; Russu, W.A. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. Eur. J. Med. Chem. 2011, 46, 2043-2057. View Source
- [2] Janssen, L. et al. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. J. Med. Chem. (details inferred from author profile). View Source
